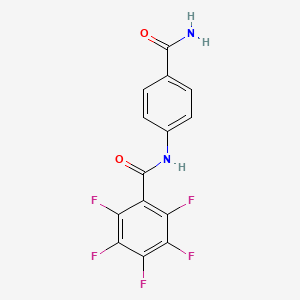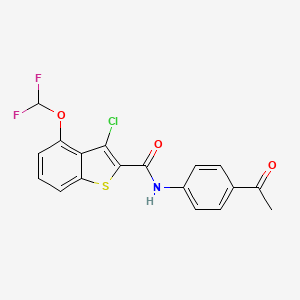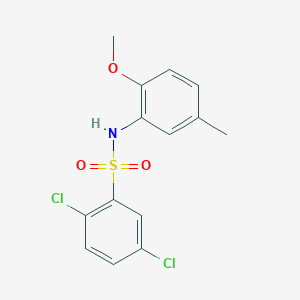
N-(4-carbamoylphenyl)-2,3,4,5,6-pentafluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-carbamoylphenyl)-2,3,4,5,6-pentafluorobenzamide: is a synthetic organic compound characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further connected to a pentafluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-2,3,4,5,6-pentafluorobenzamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the preparation of 4-aminobenzoyl chloride by reacting 4-aminobenzoic acid with thionyl chloride. This reaction is carried out under reflux conditions to ensure complete conversion.
Coupling Reaction: The intermediate 4-aminobenzoyl chloride is then reacted with 2,3,4,5,6-pentafluoroaniline in the presence of a base such as triethylamine. This coupling reaction forms the desired this compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and reduce costs. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Solvent Optimization: Selecting solvents that maximize solubility and reaction rates while minimizing environmental impact.
Catalyst Use: Employing catalysts to accelerate reaction rates and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-2,3,4,5,6-pentafluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzamide ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and bases such as sodium hydride.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate in aqueous or organic solvents.
Major Products
Substitution: Derivatives with nucleophiles replacing one or more fluorine atoms.
Reduction: Amino derivatives with the carbamoyl group reduced to an amine.
Oxidation: Quinone derivatives with oxidized phenyl rings.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions due to its electron-withdrawing fluorine atoms.
Materials Science: Incorporated into polymers to enhance thermal stability and chemical resistance.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Protein Labeling: Used in bioconjugation techniques to label proteins with fluorine atoms for NMR studies.
Medicine
Drug Development: Investigated as a potential scaffold for designing new pharmaceuticals with improved bioavailability and metabolic stability.
Diagnostic Imaging: Explored for use in fluorine-18 labeled compounds for positron emission tomography (PET) imaging.
Industry
Coatings: Utilized in the formulation of high-performance coatings with enhanced durability and resistance to harsh environments.
Electronics: Applied in the production of semiconductors and other electronic components due to its unique electronic properties.
Mechanism of Action
The mechanism by which N-(4-carbamoylphenyl)-2,3,4,5,6-pentafluorobenzamide exerts its effects depends on its application:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity.
Protein Labeling: It can form covalent bonds with specific amino acid residues in proteins, allowing for the study of protein structure and function.
Drug Action: As a drug scaffold, it can interact with various molecular targets, including receptors and enzymes, to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-carbamoylphenyl)benzamide: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
2,3,4,5,6-pentafluorobenzamide: Lacks the carbamoylphenyl group, affecting its binding affinity and specificity in biological applications.
4-carbamoylphenyl-2,3,4,5,6-pentafluorophenyl ether: Contains an ether linkage instead of an amide bond, altering its chemical stability and reactivity.
Uniqueness
N-(4-carbamoylphenyl)-2,3,4,5,6-pentafluorobenzamide is unique due to the combination of a carbamoylphenyl group and a pentafluorobenzamide moiety. This structure imparts distinct electronic properties, making it valuable in various applications, from catalysis to drug development.
Properties
Molecular Formula |
C14H7F5N2O2 |
|---|---|
Molecular Weight |
330.21 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-2,3,4,5,6-pentafluorobenzamide |
InChI |
InChI=1S/C14H7F5N2O2/c15-8-7(9(16)11(18)12(19)10(8)17)14(23)21-6-3-1-5(2-4-6)13(20)22/h1-4H,(H2,20,22)(H,21,23) |
InChI Key |
ICDROZAHFFSIDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrazine-2-carboxamide](/img/structure/B10971719.png)

![methyl (2E)-5-[4-(diethylamino)phenyl]-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10971722.png)
![N-(3-cyanothiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10971739.png)
![3-methyl-4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B10971742.png)
![2-[1-(3-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10971744.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide](/img/structure/B10971754.png)
![N-{3-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]thiophen-2-yl}-1-benzothiophene-3-carboxamide](/img/structure/B10971762.png)


![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B10971781.png)



